molecular formula C7H5BrN2OS B065611 3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole CAS No. 180530-13-6

3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole

Katalognummer: B065611
CAS-Nummer: 180530-13-6
Molekulargewicht: 245.1 g/mol
InChI-Schlüssel: ZNWQLJYQXULFQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole (CAS: 180530-13-6, MFCD03407331) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 5-bromo-2-thienyl group and at position 5 with a methyl group . This compound is synthesized via cyclization reactions involving tetrazole precursors and carboxylic acid derivatives, as seen in analogous protocols . Its structural features make it a candidate for antimicrobial, antiviral, and materials science applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

NS-018 is synthesized through a series of chemical reactions involving the formation of a pyridine-2,6-diamine core structure. The synthetic route typically involves:

Industrial Production Methods

Industrial production of NS-018 follows similar synthetic routes but is optimized for large-scale production. This involves:

Analyse Chemischer Reaktionen

Arten von Reaktionen

NS-018 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von NS-018 mit modifizierten funktionellen Gruppen, die verwendet werden können, um Struktur-Wirkungs-Beziehungen zu untersuchen und die Wirksamkeit der Verbindung zu optimieren .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a 1,2,4-oxadiazole ring fused with a thienyl group and a methyl substituent. The unique structural properties of 1,2,4-oxadiazoles contribute to their biological activity. Various synthetic approaches have been developed to create derivatives of this compound, enhancing its efficacy against different cancer types.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of 3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole and its derivatives:

  • Cell Line Studies : A study indicated that derivatives of 1,2,4-oxadiazole exhibited significant cytotoxicity against various human tumor cell lines. For instance, compounds derived from this scaffold showed IC50 values as low as 0.003 µM against certain cancer cell lines (LXFA 629 and MAXF 401) .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells. Flow cytometry assays revealed that some derivatives effectively triggered apoptotic pathways in breast cancer cell lines (MCF-7 and MDA-MB-231) .

Other Biological Activities

Beyond anticancer effects, this compound has been studied for other pharmacological activities:

  • Antiparasitic Activity : Some derivatives have shown promise in treating parasitic infections due to their ability to disrupt cellular processes in parasites .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects against various bacterial strains .

Case Study: Antitumor Activity

In a comprehensive study by Mironov et al., several derivatives of 1,2,4-oxadiazoles were synthesized and tested for their antitumor activity against a panel of twelve human tumor cell lines. The findings revealed that certain modifications significantly enhanced the potency of these compounds compared to traditional chemotherapeutics like doxorubicin .

CompoundIC50 Value (µM)Cell Line
Compound 10.003LXFA 629
Compound 20.595MAXF 401
Doxorubicin~10Various

Clinical Relevance

The promising results from preclinical studies have led to discussions about advancing these compounds into clinical trials for further evaluation against cancers such as breast cancer and colon cancer .

Wirkmechanismus

NS-018 exerts its effects by selectively inhibiting the activity of JAK2 and Src-family kinases. The compound binds to the active site of JAK2, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cellular proliferation and survival signals, particularly in cells harboring the JAK2V617F mutation . The molecular targets and pathways involved include the JAK-STAT signaling pathway, which is crucial for cell growth and differentiation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Antiviral Activity

  • 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole (CAS: 160377-57-1): Replacing the thienyl group with a bromophenyl substituent increases molecular weight (239.07 g/mol vs. ~253.09 g/mol for the thienyl analog) and alters electronic properties. Such phenyl-substituted derivatives are often explored for pesticidal or anticancer activities but may exhibit higher cytotoxicity due to enhanced lipophilicity .
  • 5-Methyl-1,2,4-oxadiazole derivatives with bulkier substituents (e.g., cyclopropyl): These show improved antiviral activity against hRV-A21 but with significantly higher cytotoxicity, highlighting the balance between substituent size and therapeutic index .

Antimicrobial Activity

  • Thienyl-substituted oxadiazoles (e.g., 5-(2-thienyl)-1,3,4-oxadiazoles) demonstrate broad-spectrum antimicrobial activity, attributed to the sulfur atom’s role in disrupting microbial membranes . The bromine atom in 3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole may enhance this activity by increasing electrophilicity .
  • 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole : A triazole analog with a bromobenzyl group shows comparable antimicrobial properties, suggesting that bromine’s position (aromatic vs. sidechain) modulates target specificity .

Electronic and Physical Properties

  • In contrast, non-halogenated analogs (e.g., 5-methyl-1,2,4-oxadiazole) rely on methyl-induced hydrophobicity for membrane penetration .
  • Solubility and Stability: Methyl substitution improves solubility in organic solvents compared to polar groups (e.g., hydroxyl).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity Highlights
This compound C7H6BrN3OS 253.09 (calculated) 5-Bromo-thienyl, methyl Antimicrobial (predicted), antiviral
3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole C9H7BrN2O 239.07 3-Bromophenyl, methyl Pesticidal, cytotoxic
5-Methyl-1,2,4-oxadiazole (2a) C3H4N2O 84.08 Methyl Antiviral (hRV-B14, IC50: 12 nM)
2-(5-Bromothiophen-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (5k) C13H9BrN2O2S 345.19 Bromothienyl, methoxyphenyl Synthetic intermediate

Key Research Findings

  • QSAR Insights : Quantum chemical studies indicate that electron-withdrawing groups (e.g., bromine) increase antimicrobial activity by altering frontier molecular orbitals (ΔE1 and ΣQ parameters) .

Biologische Aktivität

3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole (CAS No. 180530-13-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent studies, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C7H5BrN2OS
  • Molecular Weight : 245.094 g/mol
  • CAS Number : 180530-13-6
  • IUPAC Name : 3-(5-bromothiophen-2-yl)-5-methyl-1,2,4-oxadiazole

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. The compound has been tested against various cancer cell lines with promising results.

In Vitro Studies

  • Cytotoxicity Testing :
    • The compound exhibited significant cytotoxic effects against multiple cancer cell lines including:
      • Human colon adenocarcinoma (CXF HT-29)
      • Human gastric carcinoma (GXF 251)
      • Human lung adenocarcinoma (LXFA 629)
      • Human breast cancer (MCF-7) and melanoma (MEL-8) .
    • The IC50 values for some derivatives were reported in the micromolar range, indicating substantial antiproliferative activity.
Cell LineIC50 (µM)Reference
MCF-70.65
HeLa1.14
HCT1162.76
SK-MEL-29.27
  • Mechanisms of Action :
    • Flow cytometry assays demonstrated that the compound induces apoptosis in cancer cells in a dose-dependent manner.
    • Western blot analysis showed increased expression of p53 and cleavage of caspase-3 in treated cells, suggesting activation of apoptotic pathways .

Structure-Activity Relationship (SAR)

The biological activity of 1,2,4-oxadiazole derivatives is influenced by their chemical structure. Modifications at specific positions on the oxadiazole ring can enhance potency:

  • Substituent Effects :
    • The presence of electron-withdrawing groups at the para position of the aromatic ring has been linked to increased biological activity.
    • Compounds with bromine substitutions exhibited higher cytotoxicity compared to their unsubstituted counterparts .
  • Comparative Analysis :
    • Studies comparing various oxadiazole derivatives indicated that certain modifications led to improved selectivity and potency against specific cancer types.
    • For instance, derivatives with additional methyl or halogen substituents showed enhanced activity against renal and breast cancer cell lines .

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study by Kucukoglu et al. :
    • This study synthesized a series of Schiff bases fused with oxadiazole and evaluated them against a panel of cancer cell lines.
    • Results showed that certain derivatives exhibited higher potency than standard chemotherapeutics like doxorubicin .
  • Research on Apoptosis Induction :
    • In a detailed study involving MCF-7 and MEL-8 cell lines, compounds derived from this compound were shown to significantly induce apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole?

The synthesis typically involves cyclization reactions between thiophene-derived precursors and oxadiazole-forming reagents. A key step is the introduction of the bromo-substituent on the thienyl ring, often achieved via electrophilic substitution or halogen exchange. For example, alkylation with bromoalkanes under reflux in propan-2-ol has been employed for analogous oxadiazole derivatives, followed by purification via recrystallization . IR and NMR spectroscopy are critical for confirming functional groups (e.g., C=N at ~1600 cm⁻¹ in IR) and molecular dynamics (e.g., thienyl proton splitting patterns in ¹H NMR) .

Q. How can spectroscopic techniques validate the structure of this compound?

  • IR Spectroscopy : Confirms the presence of oxadiazole C=N (~1600–1650 cm⁻¹) and thiophene C-S (~690 cm⁻¹).
  • ¹H NMR : Thienyl protons appear as doublets (δ ~6.5–7.5 ppm), while the methyl group on the oxadiazole resonates as a singlet (δ ~2.5 ppm).
  • ¹³C NMR : The oxadiazole carbons (C-2 and C-5) typically appear at δ ~165–175 ppm, with the thienyl carbons showing distinct splitting due to bromine’s electronegativity .

Q. What purification methods are suitable for this compound?

Recrystallization using methanol or ethanol is common for oxadiazole derivatives. For brominated analogs, column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 ratio) has been effective. Melting point determination (e.g., 71–72°C for structurally similar compounds) serves as a purity indicator .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure?

Single-crystal X-ray diffraction with programs like SHELXL is critical for confirming planarity and intermolecular interactions. For example, the title compound’s analogs exhibit π-π stacking between thienyl and oxadiazole rings (interplanar spacing ~3.5 Å), influencing solid-state packing and stability. H-atom parameters are constrained during refinement to improve accuracy, with R factors <0.05 indicating high reliability .

Q. How should researchers address contradictions in reported spectral or physical data?

Discrepancies in melting points or NMR shifts may arise from polymorphism or solvent effects. For instance, brominated oxadiazoles can form different crystalline phases depending on recrystallization solvents. Cross-referencing multiple techniques (e.g., DSC for thermal behavior, PXRD for crystallinity) and computational modeling (DFT for optimized geometries) can reconcile inconsistencies .

Q. What strategies optimize reaction yields in challenging syntheses?

  • Catalyst Screening : Pd-catalyzed coupling for thienyl-bromo bond formation (e.g., Suzuki-Miyaura with aryl boronic acids).
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution rates.
  • Temperature Control : Slow addition of brominating agents at 0°C minimizes side reactions .

Q. How can computational chemistry aid in predicting biological activity?

Molecular docking studies (e.g., AutoDock Vina) can model interactions with target proteins, such as enzymes with hydrophobic active sites. The bromothienyl group’s electron-withdrawing nature may enhance binding affinity, as seen in analogs acting as kinase inhibitors .

Q. Methodological Considerations Table

AspectTechnique/ApproachKey References
Synthesis Cyclization, bromoalkylation, Pd-catalyzed coupling
Characterization XRD (SHELXL), NMR/IR, HPLC-MS
Data Analysis R-factor refinement, DFT calculations, docking simulations
Troubleshooting Polymorph screening, solvent optimization, catalyst tuning

Eigenschaften

IUPAC Name

3-(5-bromothiophen-2-yl)-5-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2OS/c1-4-9-7(10-11-4)5-2-3-6(8)12-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWQLJYQXULFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380136
Record name 3-(5-bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180530-13-6
Record name 3-(5-bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.